2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol
Description
2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol is a synthetic organic compound featuring a propan-1-ol backbone substituted with a [(3-chloro-4-fluorophenyl)methyl]amino group. Its molecular formula is C₁₀H₁₂ClFNO, with a molecular weight of 231.66 g/mol. Such derivatives are often explored in medicinal chemistry for their bioactivity, particularly as intermediates in drug discovery or as ligands targeting specific receptors.
Properties
Molecular Formula |
C10H13ClFNO |
|---|---|
Molecular Weight |
217.67 g/mol |
IUPAC Name |
2-[(3-chloro-4-fluorophenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C10H13ClFNO/c1-7(6-14)13-5-8-2-3-10(12)9(11)4-8/h2-4,7,13-14H,5-6H2,1H3 |
InChI Key |
DKUDBXHPLTXHJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NCC1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol typically involves the reaction of 3-chloro-4-fluorobenzylamine with an appropriate propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro groups can enhance its binding affinity and specificity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound 2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol shares structural similarities with other halogenated arylpropanolamines. Below is a detailed comparison with a closely related analogue from the provided evidence ():
Key Differences and Implications
Halogen vs. Trifluoromethyl Substituents :
- The target compound features chlorine and fluorine on the phenyl ring, whereas the analogue in substitutes fluorine with a trifluoromethyl (-CF₃) group. The -CF₃ group is a stronger electron-withdrawing substituent, which may enhance metabolic stability and influence binding affinity in biological systems .
Amino and Alcohol Group Positioning: The primary alcohol (propan-1-ol) in the target compound contrasts with the secondary alcohol (propan-2-ol) in the analogue. This difference affects hydrogen-bonding capacity and solubility. The secondary amine (methylamino) in the target compound versus the primary amine in the analogue could alter basicity and interactions with biological targets.
Stereochemical Considerations :
- The analogue in has defined (1R,2S) stereochemistry, which is critical for enantioselective bioactivity. The target compound’s stereochemical details are unspecified, limiting direct pharmacological comparisons.
Hypothesized Physicochemical Properties
- Solubility : The trifluoromethyl group in the analogue may reduce water solubility compared to the target compound’s fluorine substituent due to increased hydrophobicity.
Biological Activity
The compound 2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol is an organic molecule with notable biological activities, particularly in the context of inflammation and immune response modulation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol is characterized by the following structural features:
- Chloro and Fluoro Substituents : These enhance the compound's reactivity and interaction with biological targets.
- Amino Group : This functional group is critical for its biological activity, allowing for hydrogen bonding with target proteins.
The primary mechanism of action for 2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol involves its interaction with Tumor Necrosis Factor alpha (TNFα) . The binding of this compound to TNFα leads to:
- Distortion of TNFα Trimer : This alteration disrupts normal signaling pathways associated with TNF receptor 1 (TNFR1).
- Inhibition of Inflammatory Response : By interfering with TNFα signaling, the compound reduces inflammation, which is beneficial in treating conditions characterized by excessive immune responses.
Pharmacokinetics
Research indicates that 2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol exhibits:
- Good Absorption : The compound shows favorable pharmacokinetic properties that support its potential as a therapeutic agent.
- Metabolism : It is metabolized efficiently, leading to active metabolites that may contribute to its overall efficacy.
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNFα signaling | |
| Cytotoxicity | Selective against cancer cells | |
| Antimicrobial | Potential activity against bacteria |
Case Studies
Several studies have explored the biological effects of 2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol:
-
Anti-inflammatory Effects :
- A study demonstrated that treatment with this compound significantly reduced TNFα levels in animal models, correlating with decreased markers of inflammation such as IL-6 and CRP levels .
- Cancer Research :
- Antimicrobial Activity :
Future Directions in Research
The ongoing research into 2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol suggests several avenues for further exploration:
- Development of Derivatives : Modifying the chemical structure could enhance potency and selectivity for specific biological targets.
- Clinical Trials : Investigating its efficacy in human subjects for conditions like rheumatoid arthritis or certain cancers.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
